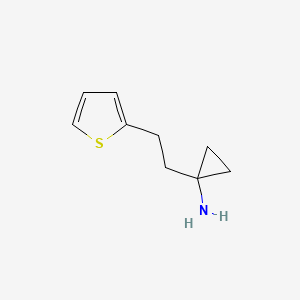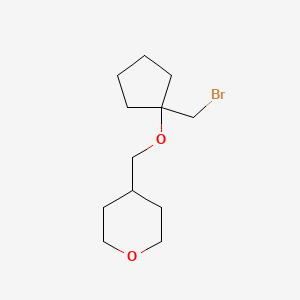
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an amine group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Thiopheneethylamine: A simpler analog with similar biological activity.
Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.
Cyclopropylamine: Shares the cyclopropane ring but lacks the thiophene moiety.
Uniqueness
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
1-(2-thiophen-2-ylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-2,7H,3-6,10H2 |
InChIキー |
IERIJGGZPGVBRE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCC2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
![[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)



![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)




![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)

